Synthesis and Characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid: A Technical Guide
Synthesis and Characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid, a key intermediate in pharmaceutical development. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its characterization data. The synthesis involves the nucleophilic acyl substitution of succinic anhydride with 1-methylpiperazine. Characterization is addressed through a compilation of physicochemical and spectroscopic data.
Introduction
4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid (CAS No. 72547-44-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a piperazine ring coupled to a butanoic acid chain, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of a tertiary amine and a carboxylic acid group provides opportunities for further chemical modifications, allowing for the exploration of diverse chemical spaces in the pursuit of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 72547-44-5 | [2] |
| Molecular Formula | C₉H₁₆N₂O₃ | [2] |
| Molecular Weight | 200.23 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 138-142 °C | |
| Boiling Point | 393.0±35.0 °C (Predicted) | |
| pKa | 4.33±0.10 (Predicted) |
Synthesis
The synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is achieved through the reaction of 1-methylpiperazine with succinic anhydride. This reaction proceeds via a nucleophilic attack of the secondary amine of 1-methylpiperazine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired product.
Synthesis Workflow
Caption: Synthesis of the target molecule.
Experimental Protocol
Materials:
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1-Methylpiperazine (≥99%)
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Succinic anhydride (≥99%)
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Anhydrous Tetrahydrofuran (THF) or Dioxane
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Diethyl ether
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Standard laboratory glassware
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Magnetic stirrer with heating plate
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq.) in anhydrous THF (or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
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To this stirring solution, add 1-methylpiperazine (1.0 eq.) dropwise at room temperature. A mild exothermic reaction may be observed.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, a white precipitate of the product will form.
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Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.
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The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid.
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Dry the purified product under vacuum to a constant weight.
Characterization
The structural confirmation and purity assessment of the synthesized 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid are performed using various spectroscopic and analytical techniques. While publicly available spectra for this specific compound are limited, the expected characteristic data are summarized below based on its chemical structure. Commercial suppliers may provide compound-specific analytical data upon request.[2]
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group on the piperazine ring, the four methylene groups of the piperazine ring, and the two methylene groups of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the methyl carbon, the piperazine ring carbons (note potential for symmetry), the two methylene carbons of the butanoic acid chain, and the two carbonyl carbons (amide and carboxylic acid). |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid, C-H stretching from alkyl groups, a strong C=O stretch from the amide, another C=O stretch from the carboxylic acid, and C-N stretching vibrations. |
| Mass Spec. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound. |
Logical Relationship of Characterization
Caption: Logical flow of compound characterization.
Applications in Drug Development
4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The piperazine moiety is a common scaffold in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The carboxylic acid handle allows for the facile formation of amide bonds, enabling its conjugation to other pharmacophores or linker units in the development of more complex molecules, including targeted therapies and prodrugs.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid. The outlined synthetic protocol offers a straightforward and efficient method for its preparation. The characterization data, while based on expected values, provide a benchmark for researchers to confirm the identity and purity of the synthesized compound. Its utility as a versatile intermediate underscores its importance in the field of medicinal chemistry and drug discovery.

